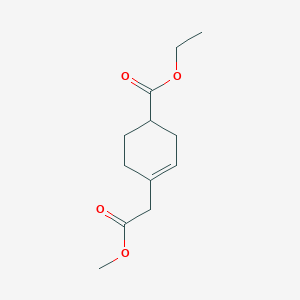
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ester group, and a methoxy group
准备方法
The synthesis of Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide to form a diethyl ester intermediate. This intermediate undergoes cyclization upon treatment with a base, followed by heating to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
科学研究应用
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors.
相似化合物的比较
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with other similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another related compound with slight variations in the ester and methoxy groups, leading to different reactivity and applications.
属性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-16-12(14)10-6-4-9(5-7-10)8-11(13)15-2/h4,10H,3,5-8H2,1-2H3 |
InChI 键 |
JDPONTBIAZHNFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(=CC1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


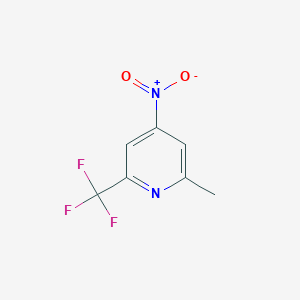
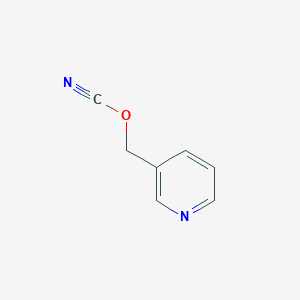
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
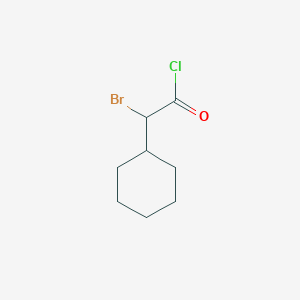
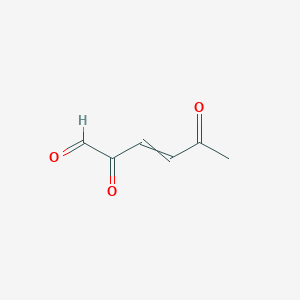
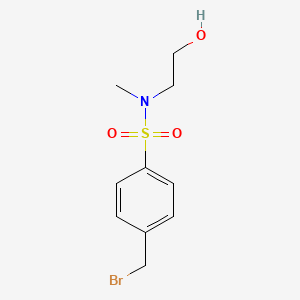
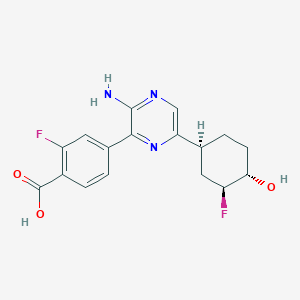
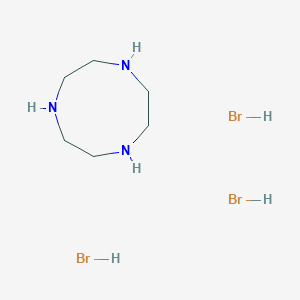
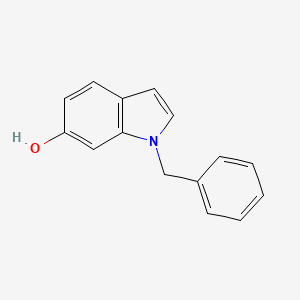

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
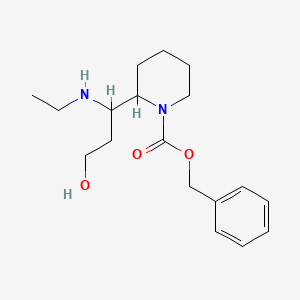
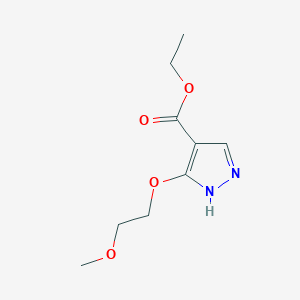
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
